molecular formula C6H2Br2Cl2 B1602152 1,3-Dibromo-2,5-dichlorobenzene CAS No. 81067-41-6

1,3-Dibromo-2,5-dichlorobenzene

Cat. No.: B1602152
CAS No.: 81067-41-6
M. Wt: 304.79 g/mol
InChI Key: HKKSDHKJUSSWAI-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,5-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 1,3 and 2,5 positions, respectively. This compound is known for its use in various chemical syntheses and industrial applications due to its unique halogenated structure.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,5-dichlorobenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of benzene derivatives. For instance, starting with 1,3-dichlorobenzene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,5-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as quinones.

    Reduction Products: Reduced forms like dihydro derivatives.

Scientific Research Applications

1,3-Dibromo-2,5-dichlorobenzene has been utilized in a range of scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Pharmaceuticals: Used as an intermediate in the production of certain pharmaceutical compounds.

    Agrochemicals: Employed in the synthesis of pesticides and herbicides.

    Flame Retardants: Incorporated into materials to enhance their flame resistance.

    Polymer Production: Used in the manufacture of polymers and polyurethanes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-4-chlorobenzene
  • 1,3-Dibromo-4-chlorobenzene
  • 1,4-Dibromo-2-chlorobenzene

Uniqueness

1,3-Dibromo-2,5-dichlorobenzene is unique due to the specific positioning of its halogen atoms, which imparts distinct reactivity and properties compared to other isomers. This unique arrangement makes it particularly useful in selective organic transformations and industrial applications.

Properties

IUPAC Name

1,3-dibromo-2,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKSDHKJUSSWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554676
Record name 1,3-Dibromo-2,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81067-41-6
Record name 1,3-Dibromo-2,5-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81067-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 2,4-dibromo-3,6-dichloroaniline (5.0 g), tert-Butyl nitrite (3.3 g) and EtOH (50 mL) was heated in a sealed tube at 50° C. for 2 hrs. The mixture was concentrated and the residue was purified by silica gel flash chromatography (hexanes eluant) to afford the title compound. MS m/z: 303 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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